molecular formula C21H16O3 B7843925 3-Formylphenyl 2,2-diphenylacetate

3-Formylphenyl 2,2-diphenylacetate

Cat. No.: B7843925
M. Wt: 316.3 g/mol
InChI Key: GIUNZWBFZALZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenyl 2,2-diphenylacetate is an organic compound with the molecular formula C21H16O3. It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 2,2-diphenylacetate typically involves the esterification of 3-formylphenol with 2,2-diphenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 2,2-diphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 2,2-diphenylacetate.

    Reduction: 3-Hydroxymethylphenyl 2,2-diphenylacetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylphenyl 2,2-diphenylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions . These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3,3-diphenylpropanohydrazide
  • 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile
  • 2-(Dimethylamino)-1-methylethyl 3,3-diphenylpropanoate hydrochloride

Uniqueness

3-Formylphenyl 2,2-diphenylacetate is unique due to its combination of a formyl group and a diphenylacetate moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(3-formylphenyl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-15-16-8-7-13-19(14-16)24-21(23)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUNZWBFZALZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.